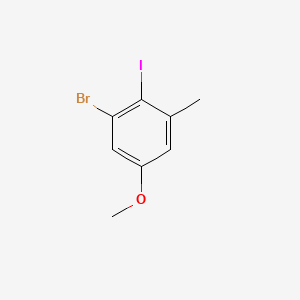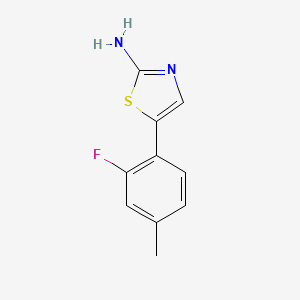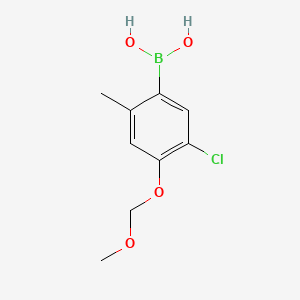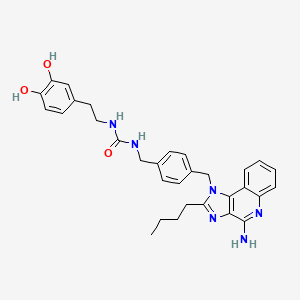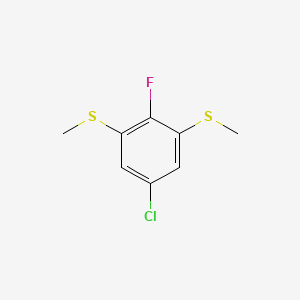
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) is an organic compound characterized by the presence of chlorine, fluorine, and methylsulfane groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) typically involves the introduction of chlorine and fluorine atoms onto a phenylene ring, followed by the addition of methylsulfane groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for (5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) often involve large-scale chemical reactions using specialized equipment to ensure consistent quality and high yield. These methods may include continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved can vary depending on the context of its application, such as its role in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane)
- (2-Fluoro-5-methyl-1,3-phenylene)bis(methylsulfane)
Uniqueness
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) is unique due to the specific arrangement of chlorine, fluorine, and methylsulfane groups on the phenylene ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H8ClFS2 |
|---|---|
Molecular Weight |
222.7 g/mol |
IUPAC Name |
5-chloro-2-fluoro-1,3-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8ClFS2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |
InChI Key |
LKYVBERKHSMHAE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)SC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



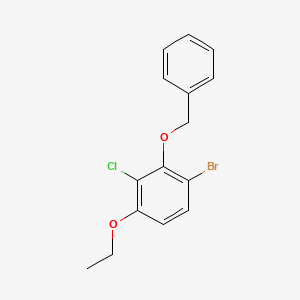
![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)
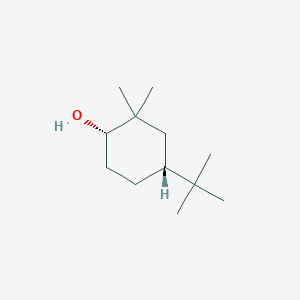

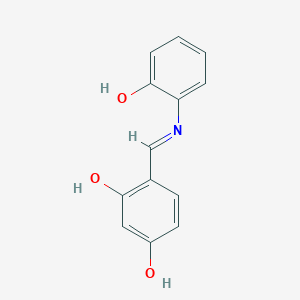
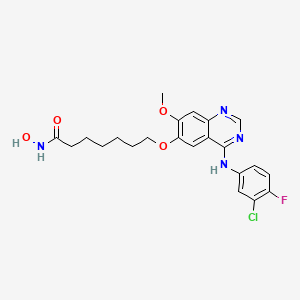
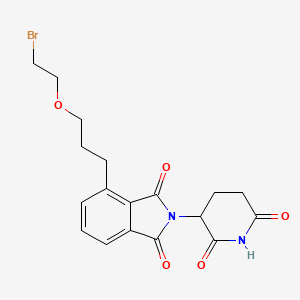
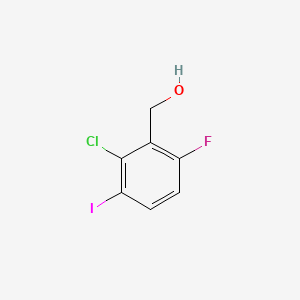
![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
